molecular formula C20H23N3O5S B2522120 ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate CAS No. 399000-77-2

ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate

Cat. No.: B2522120
CAS No.: 399000-77-2
M. Wt: 417.48
InChI Key: NTMLLJSBFSAHQU-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a phenylcarbamoyl group and a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperazine with ethyl chloroformate to form ethyl piperazine-1-carboxylate. This intermediate is then reacted with 4-(phenylcarbamoyl)benzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the sulfonyl group.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The phenylcarbamoyl and benzenesulfonyl groups can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate: Similar structure but with slight variations in the substituents.

    1-Benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: Another piperazine derivative with different functional groups.

Uniqueness

Ethyl 4-[4-(phenylcarbamoyl)benzenesulfonyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-2-28-20(25)22-12-14-23(15-13-22)29(26,27)18-10-8-16(9-11-18)19(24)21-17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMLLJSBFSAHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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